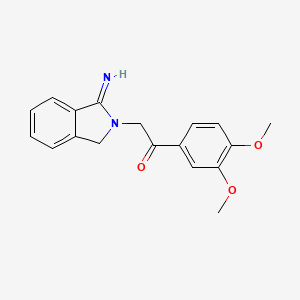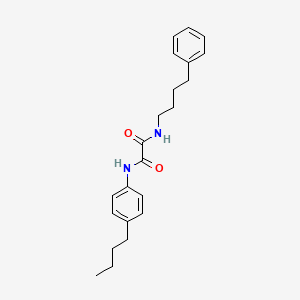![molecular formula C13H8Cl2N2O2 B14951347 4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14951347.png)
4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline is a Schiff base compound, characterized by the presence of an azomethine group (-C=N-) Schiff bases are typically formed through the condensation reaction between primary amines and carbonyl compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline typically involves the condensation reaction between 4-chloroaniline and 4-chloro-3-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as tin (Sn) and hydrochloric acid (HCl) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline involves its interaction with various molecular targets. The azomethine group (-C=N-) is crucial for its biological activity, as it can form complexes with metal ions, enhancing its antimicrobial properties. The compound can also interact with cellular components, disrupting microbial cell walls and inhibiting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-N-methylaniline: Similar structure but with a methyl group instead of the nitro group.
4-chloro-2-methylaniline: Similar structure with a methyl group at the ortho position.
4-chloro-3-nitroaniline: Similar structure but lacks the azomethine group.
Uniqueness
4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline is unique due to the presence of both chloro and nitro groups, as well as the azomethine linkage. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H8Cl2N2O2 |
|---|---|
Peso molecular |
295.12 g/mol |
Nombre IUPAC |
1-(4-chloro-3-nitrophenyl)-N-(4-chlorophenyl)methanimine |
InChI |
InChI=1S/C13H8Cl2N2O2/c14-10-2-4-11(5-3-10)16-8-9-1-6-12(15)13(7-9)17(18)19/h1-8H |
Clave InChI |
LOXOPJMLMUWEHO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z,4'Z)-2,2'-benzene-1,4-diylbis{4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one}](/img/structure/B14951269.png)
![3-(8-Cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)propanenitrile](/img/structure/B14951276.png)
![N-(2-{2-[(E)-1-(3-Aminophenyl)ethylidene]hydrazino}-2-oxoethyl)-3,4-dimethoxybenzamide](/img/structure/B14951281.png)
![2-(4-chlorophenyl)-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B14951282.png)
methanone](/img/structure/B14951287.png)


![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B14951310.png)
![1,3-Dimethyl-1-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B14951321.png)
![1-Biphenyl-4-yl-3-[2-(4-methoxyphenoxy)ethyl]thiourea](/img/structure/B14951339.png)
![1-[3-(dimethylamino)propyl]-5-(3-ethoxy-4-hydroxyphenyl)-4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B14951340.png)
![Methyl 5-(dimethylcarbamoyl)-2-[(diphenylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951352.png)

![N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951370.png)
